2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzonitrile
Overview
Description
2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzonitrile is a chemical compound that features a fluorine atom, an imidazole ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of catalysts and solvents would be optimized for cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols, often in the presence of palladium catalysts.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole ring is known to interact with metal ions and can serve as a ligand in coordination chemistry, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(1H-imidazol-1-yl)methyl]benzonitrile: Lacks the fluorine atom, which may affect its reactivity and binding properties.
2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzamide: Similar structure but with an amide group instead of a nitrile, leading to different chemical properties.
2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzaldehyde: Contains an aldehyde group, which significantly alters its reactivity.
Uniqueness
The presence of the fluorine atom in 2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzonitrile enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design. The combination of the imidazole ring and the benzonitrile group provides a unique scaffold for the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
2-fluoro-4-(imidazol-1-ylmethyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3/c12-11-5-9(1-2-10(11)6-13)7-15-4-3-14-8-15/h1-5,8H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHWYZVYRSOSAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CN=C2)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617049 | |
Record name | 2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222978-04-3 | |
Record name | 2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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